2-(1-Methylpiperidin-4-ylidene)acetonitrile
Overview
Description
2-(1-Methylpiperidin-4-ylidene)acetonitrile is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.2 g/mol . It is known for its unique structure, which includes a piperidine ring with a methyl group at the nitrogen atom and a nitrile group attached to the acetonitrile moiety.
Scientific Research Applications
2-(1-Methylpiperidin-4-ylidene)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Preparation Methods
The synthesis of 2-(1-Methylpiperidin-4-ylidene)acetonitrile typically involves the reaction of 1-methylpiperidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by the addition of 1-methylpiperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
2-(1-Methylpiperidin-4-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions with reagents like Grignard reagents or organolithium compounds, forming various substituted derivatives.
Common reagents and conditions used in these reactions include aprotic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-4-ylidene)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-(1-Methylpiperidin-4-ylidene)acetonitrile can be compared with other similar compounds, such as:
2-(1-Ethylpiperidin-4-ylidene)acetonitrile: Similar structure but with an ethyl group instead of a methyl group.
2-(1-Propylpiperidin-4-ylidene)acetonitrile: Similar structure but with a propyl group instead of a methyl group.
2-(1-Butylpiperidin-4-ylidene)acetonitrile: Similar structure but with a butyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which can differ significantly from those of its analogs.
Properties
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-6-3-8(2-5-9)4-7-10/h2H,3-4,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFHBAOQNCPDEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC#N)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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